Ethyl 5-bromoindazole-1-carboxylate
Description
Significance of Indazole Scaffolds in Modern Organic Synthesis
Indazole, a bicyclic aromatic N-heterocycle, is a cornerstone in the fields of medicinal and organic chemistry. irma-international.orgnih.gov Comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, this scaffold's unique chemical properties and tautomeric forms make it a versatile building block for synthesizing a wide array of complex molecules. irma-international.org The indazole nucleus is a prevalent feature in numerous compounds with significant pharmacological activities, highlighting its importance in drug discovery and development. nih.govmdpi.comresearchgate.net
The adaptability of the indazole ring allows for functionalization at multiple positions, enabling the creation of diverse derivatives with tailored properties. irma-international.org This structural versatility has made indazole-based compounds valuable targets in chemical synthesis. irma-international.org Consequently, considerable research has been dedicated to developing novel and efficient methods for constructing and modifying the indazole core, utilizing approaches that range from metal-catalyzed reactions to green chemistry techniques. nih.govbohrium.combenthamdirect.com
Overview of Halogenated Indazole Derivatives as Synthetic Intermediates
Halogenation represents a critical strategy for the functionalization of indazole rings, converting them into highly useful synthetic intermediates. chim.it Introducing a halogen atom, such as bromine or iodine, onto the indazole scaffold provides a reactive handle for subsequent structural modifications, most notably through metal-catalyzed cross-coupling reactions. chim.itresearchgate.net Bromo-substituted indazoles, in particular, are widely used as building blocks for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org
The position of halogenation on the indazole ring dictates the subsequent synthetic pathways. Site-specific bromination allows for the regioselective synthesis of complex molecules. rsc.org These halogenated indazoles serve as key precursors in the synthesis of pharmaceuticals, dyes, and functional materials, underscoring the importance of developing efficient and selective halogenation protocols. rsc.org
Contextualization of Esterification in N-Heterocyclic Systems
Esterification is a fundamental reaction in organic chemistry for producing esters from carboxylic acids and alcohols. In the context of N-heterocyclic compounds like indazoles, esterification is a key step for creating derivatives such as ethyl 5-bromoindazole-1-carboxylate. One classic method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. tandfonline.com
More advanced methods have also been developed, including N-heterocyclic carbene (NHC)-mediated oxidative esterification. rsc.orgrsc.orgacs.org This process allows for the direct conversion of aldehydes to esters and has been applied to a variety of substrates, including those with halogen substituents. nih.gov Such catalytic methods offer high yields and can often be performed under mild conditions, representing a powerful tool for modifying complex heterocyclic molecules. rsc.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromoindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)13-9-4-3-8(11)5-7(9)6-12-13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEQZUIALMZBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)Br)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ethyl 5 Bromoindazole 1 Carboxylate: a Key Synthetic Building Block
Chemical Properties and Synthesis
The key physical and chemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1456070-27-1 |
| Molecular Formula | C10H9BrN2O2 |
| Molecular Weight | 269.10 g/mol |
Data sourced from bldpharm.combldpharm.com
A common synthetic route to access related indazole esters involves the esterification of the corresponding carboxylic acid. For instance, the synthesis of methyl 5-bromo-1H-indazole-3-carboxylate is achieved through the Fischer esterification of 5-bromo-1H-indazole-3-carboxylic acid. tandfonline.commdpi.com This reaction is typically performed by refluxing the carboxylic acid in the appropriate alcohol (in this case, ethanol (B145695) for the ethyl ester) with a catalytic amount of a strong acid. tandfonline.com The presence of the bromo substituent is generally compatible with these reaction conditions. rsc.org
Reactivity and Synthetic Applications
The chemical utility of this compound stems from the reactivity of its bromo and ester functional groups, making it a versatile precursor for more complex molecules.
The bromine atom at the C5-position of the indazole ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. researchgate.net The Suzuki cross-coupling reaction, for example, allows for the formation of a new carbon-carbon bond by reacting the bromo-indazole with a boronic acid in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net
This methodology has been successfully applied to a variety of 5-bromoindazoles to synthesize novel pyrrolyl and thiophenyl indazoles. mdpi.comresearchgate.net The reaction is highly versatile, and by selecting the appropriate boronic acid, a wide range of aryl or heteroaryl substituents can be introduced at the 5-position of the indazole core. nih.govuzh.ch
This compound is a key starting material for synthesizing a variety of more elaborate indazole-containing compounds. The ester group can be readily converted into other functionalities. For example, reaction with hydrazine (B178648) hydrate (B1144303) can transform the ethyl ester into a hydrazide derivative. tandfonline.com This hydrazide can then serve as a platform for constructing Schiff bases or other complex side chains. tandfonline.com
Furthermore, the entire molecule can be used as a building block for pharmacologically relevant structures. For instance, 5-bromo-1H-indazole-3-carboxylic acid and its derivatives are used in the synthesis of potent enzyme inhibitors and other biologically active molecules. chemicalbook.comresearchgate.net The title compound is also a precursor for creating trisubstituted indazoles and other complex heterocyclic systems. researchgate.netresearchgate.net
Cyclization Reactions for 5-Bromoindazole Precursors
Cyclization reactions are a foundational strategy for constructing the indazole skeleton. A common and effective method begins with the electrophilic bromination of a suitable indazole precursor. For instance, the bromination of indazole-3-carboxylic acid using bromine in glacial acetic acid at elevated temperatures yields 5-bromo-1H-indazole-3-carboxylic acid. tandfonline.com This intermediate is pivotal, as the carboxylic acid group can be removed or transformed after the core is established.
Another classical approach involves the diazotization of appropriately substituted anilines, such as 2-amino-4-bromotoluene, followed by intramolecular cyclization. sci-hub.se Reductive cyclization of ortho-nitrobenzyl compounds also presents a viable pathway.
| Method | Precursor | Reagents/Conditions | Product | Reference |
| Electrophilic Bromination | Indazole-3-carboxylic acid | Br₂, Acetic Acid, 90 °C | 5-bromo-1H-indazole-3-carboxylic acid | tandfonline.comresearchgate.net |
| Diazotization/Cyclization | 2-Amino-4-bromotoluene | NaNO₂, H⁺ | 5-Bromo-1H-indazole | sci-hub.se |
| Reductive Cyclization | 2-Nitro-4-bromobenzaldehyde & Aniline | P(OEt)₃, Microwave | 5-Bromo-2-phenyl-2H-indazole | thieme-connect.de |
Intramolecular C-N Bond Formation in Indazole Synthesis
Modern synthetic methods often employ transition-metal-catalyzed reactions to facilitate intramolecular C-N bond formation, providing an efficient route to the indazole core. These reactions typically start from ortho-haloaryl precursors.
A notable example is the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide. researchgate.netgjesr.com This one-pot synthesis proceeds through the formation of an imine, followed by copper-mediated C-N and N-N bond formations to construct the indazole ring. researchgate.net To synthesize a 5-bromoindazole derivative via this route, a starting material like 2,4-dibromobenzaldehyde (B1584873) would be required.
Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)-hydrazines is another powerful technique for forming the N1-N2 bond of the indazole system. caribjscitech.com Additionally, silver-mediated intramolecular oxidative C-H amination provides a direct pathway for C-N bond formation to yield the 1H-indazole scaffold. nih.govacs.org
| Catalyst System | Starting Materials | Key Transformation | Reference |
| Copper(I) Iodide / TMEDA | 2-Bromobenzaldehydes, Primary Amines, NaN₃ | Consecutive Condensation, C-N and N-N Bond Formation | researchgate.netgjesr.com |
| Palladium(II) Acetate / dppf | N-aryl-N-(o-bromobenzyl)-hydrazines | Intramolecular N-N Bond Amination | caribjscitech.com |
| Silver(I) | N'-(2-alkylaryl)benzohydrazides | Intramolecular Oxidative C-H Amination | nih.govacs.org |
C-H Functionalization Routes to Indazoles
Transition-metal-catalyzed C-H activation and functionalization have emerged as atom-economical and efficient strategies for synthesizing complex heterocyclic systems. mdpi.com Rhodium(III) and Cobalt(III) catalysts have been successfully employed in the synthesis of N-aryl-2H-indazoles through the C-H bond functionalization of azobenzenes and their subsequent reaction with aldehydes. nih.govnih.gov While powerful for creating the indazole ring, these methods are more commonly used for derivatization rather than the primary synthesis of the specific 5-bromoindazole core from simple precursors.
More relevant to the 5-bromoindazole scaffold is the late-stage functionalization of the pre-formed ring. For example, iridium-catalyzed C-H borylation can be performed on 5-bromoindazole, demonstrating a method to introduce further complexity after the core has been synthesized. worktribe.com Similarly, palladium-catalyzed C-H functionalization at the C3 position of a 2H-indazole allows for the introduction of various groups via isocyanide insertion. acs.org These methods highlight the reactivity of the indazole core but are typically secondary steps after the initial formation and bromination.
Esterification and N-Protection Strategies for 1-Carboxylate Formation
Once the 5-bromo-1H-indazole core is obtained, the subsequent and crucial step is the regioselective introduction of the ethyl carboxylate group at the N1 position. The presence of two reactive nitrogen atoms (N1 and N2) in the indazole ring makes regioselectivity a significant challenge. nih.gov
Direct N1-Esterification of 5-Bromoindazole
Direct N-acylation or N-carboxylation of 5-bromo-1H-indazole with a reagent like ethyl chloroformate typically leads to a mixture of N1 and N2 isomers. nih.gov The ratio of these products is highly dependent on reaction conditions, including the solvent and base used.
An innovative approach to achieve selective N1-acylation is through an electrochemical "anion pool" method. researchgate.net This technique involves the electrochemical reduction of the indazole to generate the indazole anion. The subsequent introduction of an acid anhydride (B1165640) results in selective acylation at the N1 position. This method could be adapted for the introduction of the ethyl carboxylate group.
It is important to distinguish this from Fischer esterification. For example, refluxing 5-bromo-1H-indazole-3-carboxylic acid with ethanol and a catalytic amount of sulfuric acid results in the formation of Ethyl 5-bromo-1H-indazole-3-carboxylate, where the ester is at the C3 position, not the N1 position. tandfonline.comresearchgate.net
Utilizing Protecting Groups for Regioselective Synthesis
To overcome the challenge of regioselectivity, a common strategy involves the use of protecting groups. This multi-step process allows for the unambiguous synthesis of the desired N1-substituted product.
A well-documented method involves the regioselective protection of the N2 position of the indazole ring. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for this purpose. acs.orgnih.gov The SEM group can be selectively introduced at N2, leaving the N1 position available for subsequent functionalization. Reaction of the N2-SEM-protected 5-bromoindazole with ethyl chloroformate would direct the substitution to the N1 position. The final step would be the removal of the SEM protecting group under acidic conditions or with a fluoride (B91410) source. acs.org
Another widely used protecting group is the tert-butyloxycarbonyl (Boc) group. The reaction of 5-bromo-1H-indazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can yield the N1-protected product, 5-Bromo-indazole-1-carboxylic acid tert-butyl ester. mdpi.com While this introduces a carboxylate, it is not the target ethyl ester. However, this intermediate is valuable for other transformations, such as Suzuki coupling reactions, demonstrating the utility of N-acylated indazoles as synthetic building blocks. mdpi.comnih.gov
| Strategy | Reagents/Process | Key Advantage | Reference |
| N2-Protection | 1. SEM-Cl, Base2. Ethyl Chloroformate3. Deprotection (e.g., HCl) | Directs functionalization to N1 | acs.orgnih.gov |
| N1-Acylation | Boc₂O | Creates a stable, functionalized intermediate for further reactions | mdpi.com |
| Electrochemical Acylation | Electrochemical reduction, then acylating agent | High regioselectivity for N1 position | researchgate.net |
Regioselective N-Alkylation and N-Acylation in Indazole-1-carboxylate Synthesis
The regioselectivity of N-alkylation and N-acylation is a critical factor in the synthesis of indazole derivatives. The indazole ring exhibits annular tautomerism, existing as the more thermodynamically stable 1H-indazole and the kinetically favored 2H-indazole. nih.govnih.govresearchgate.net This inherent property directly influences the outcome of substitution reactions at the nitrogen atoms.
Control of N1 vs. N2 Isomer Formation for this compound Analogues
Achieving high regioselectivity for either N1 or N2 substitution is a formidable challenge, as direct alkylation often yields a mixture of both products. beilstein-journals.org Research into analogs such as methyl 5-bromo-1H-indazole-3-carboxylate provides significant insight into controlling isomer formation. nih.govbeilstein-journals.org
The formation of the N1 isomer, such as this compound, is generally favored under conditions that allow for thermodynamic equilibration. beilstein-journals.orgnih.gov Density Functional Theory (DFT) calculations performed on the closely related methyl 5-bromo-1H-indazole-3-carboxylate show that the 1H-tautomer is more stable than the 2H-tautomer. beilstein-journals.org This stability suggests that reaction pathways leading to the N1-substituted product are thermodynamically preferred.
One key strategy to promote N1 selectivity involves chelation. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of a cesium salt (Cs₂CO₃) is proposed to facilitate a chelation mechanism. nih.gov The cesium cation can coordinate with the N2 nitrogen and the oxygen atom of the C3-carboxylate group, effectively blocking the N2 position and directing the incoming electrophile to the N1 position. nih.govresearchgate.net Conversely, the formation of the N2 isomer is often driven by non-covalent interactions under different conditions. nih.gov
Influence of Reaction Conditions on Regioisomeric Ratios
The ratio of N1 to N2 isomers is highly dependent on the specific reaction conditions employed, including the choice of base, solvent, and the nature of the alkylating or acylating agent. beilstein-journals.orgnih.gov
Base and Solvent Effects : The combination of base and solvent plays a pivotal role. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for electron-deficient indazoles. researchgate.net This is attributed to the sodium cation's ability to coordinate with the N2-atom and a nearby electron-rich group. researchgate.net In contrast, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can lead to nearly equal amounts of N1 and N2 isomers. dergipark.org.tr
Alkylating and Acylating Agents : The nature of the electrophile also dictates the regiochemical outcome. While N-alkylation can produce mixtures, N-acylation often shows a strong preference for the N1 position due to the rapid isomerization of the initially formed, kinetically favored N2-acylindazole to the more thermodynamically stable N1-acylindazole. beilstein-journals.orgnih.gov For alkylations, using specific reagents like alkyl 2,2,2-trichloroacetimidates under acidic conditions has been developed as a highly selective method for producing N2-alkylated indazoles, highlighting how the choice of reagent can completely shift the selectivity. wuxibiology.comorganic-chemistry.org
The following table summarizes how different reaction conditions can influence the N1/N2 product ratio in the alkylation of indazoles.
| Base | Solvent | Alkylating Agent | Typical Outcome | Reference(s) |
| Cs₂CO₃ | DMF | Alkyl Halide | Predominantly N1 (chelation control) | nih.gov |
| NaH | THF | Alkyl Halide | High N1-selectivity for electron-deficient indazoles | researchgate.net |
| K₂CO₃ | DMF | Alkyl Halide | Mixture of N1 and N2 isomers (~1:1 ratio) | dergipark.org.tr |
| - | Dioxane | Alkyl 2,2,2-trichloroacetimidate | Highly selective for N2 isomer | wuxibiology.com |
Catalytic Systems in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic systems to construct complex molecules like indazoles efficiently and with high selectivity. bohrium.com Both transition metal-based and metal-free catalytic approaches have been developed for the synthesis of the indazole core and its derivatives.
Transition Metal Catalysis (e.g., Palladium, Silver, Rhodium-Copper)
Transition metals are powerful tools for forming the indazole scaffold and for its subsequent functionalization.
Palladium (Pd) : Palladium catalysts are widely used in cross-coupling reactions. The Suzuki-Miyaura coupling, catalyzed by palladium complexes like PdCl₂(dppf), is an effective method for C-C bond formation on the indazole ring, for example, by coupling a bromo-indazole derivative with a boronic acid. rsc.orgrsc.org Palladium has also been employed to synthesize 3-aminoindazoles from 2-bromobenzonitriles via arylation of benzophenone (B1666685) hydrazone followed by cyclization. organic-chemistry.org
Silver (Ag) : Silver salts have been utilized in the synthesis of 1H-indazoles through mediated intramolecular oxidative C-H bond amination. nih.gov This method allows for the formation of the indazole ring from α-ketoester-derived hydrazones under oxidative conditions, providing a direct route to indazole-3-carboxylates. nih.gov
Rhodium-Copper (Rh/Cu) : Bimetallic catalytic systems, such as those involving rhodium and copper, have enabled the synthesis of 1H-indazoles through sequential C-H bond activation and intramolecular annulation. nih.gov For example, Rh(III)/Cu(II) catalysts can facilitate the reaction between ethyl benzimidates and nitrosobenzenes to form the indazole core, demonstrating high functional group tolerance. nih.govnih.gov
Metal-Free Approaches to Indazole-1-carboxylates
To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes have gained attention. These methods often rely on acid or base catalysis or other unique activation strategies.
One notable metal-free approach involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds under mild, operationally simple conditions to yield indazoles. organic-chemistry.org Another strategy uses trifluoromethanesulfonic acid (TfOH) to catalyze the highly regioselective N2-alkylation of indazoles with diazo compounds, offering an alternative to metal-catalyzed methods when the N2 isomer is desired. rsc.org Furthermore, metal-free C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can be used to construct the 1H-indazole ring from arylhydrazones. nih.gov
Optimization of Reaction Parameters and Sustainable Synthesis
Optimizing reaction parameters is crucial for maximizing yield, selectivity, and process efficiency. A key aspect of modern synthesis is the development of sustainable or "green" methods that minimize waste and energy consumption.
For the synthesis of N1-alkyl indazoles, achieving high selectivity is paramount. A data-driven approach focusing on thermodynamic control led to a highly selective and scalable N1-alkylation procedure where no N2-alkyl byproducts were detected upon completion. rsc.org This highlights the importance of mechanistic understanding in process development.
In the pursuit of sustainability, flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. acs.org This technology has been successfully applied to the synthesis of a variety of indazole derivatives, enabling rapid and on-demand production. acs.org Additionally, the exploration of green catalysts and alternative energy sources represents another frontier. For example, the use of natural catalysts like lemon peel powder combined with ultrasound irradiation has been reported for the synthesis of 1H-indazoles, presenting an eco-friendly alternative to conventional methods. researchgate.net
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, increasing yields, and often improving product purity. jchr.org This technology utilizes dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. jchr.org This contrasts with conventional heating methods, which rely on slower thermal conduction.
For the synthesis of indazole derivatives, microwave irradiation has been shown to be a fast and efficient alternative to conventional methods. jchr.org Studies on the synthesis of various indazole and related heterocyclic carboxylates have demonstrated a dramatic reduction in reaction times, sometimes from many hours to just a few minutes. mdpi.commdpi.com For instance, in the synthesis of related heterocyclic intermediates, microwave-assisted methods have reduced reaction times from over 24 hours to under 40 minutes. This rapid heating not only speeds up the reaction but can also minimize the formation of side products that may occur during prolonged exposure to high temperatures.
While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, the well-established benefits of this technique in related syntheses strongly support its application for enhanced efficiency. The data from analogous reactions suggest a significant potential for process optimization.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocyclic Compounds
| Compound Type | Conventional Method Time | Microwave-Assisted Method Time | Reference |
| Tetrahydroindazoles | 6–8 hours | 2–10 minutes | mdpi.com |
| 1-H Indazole | Not specified | 18 minutes | jchr.org |
| 2-Methyl-1H-indole-3-carboxylates | Not specified | Not specified (noted for high yields) | mdpi.com |
This table illustrates the efficiency gains observed in the synthesis of similar heterocyclic structures, highlighting the potential for applying microwave technology to the synthesis of this compound.
Solvent Effects and Temperature Control
The choice of solvent and precise temperature control are critical parameters in the synthesis of this compound, directly influencing reaction rate, yield, and regioselectivity. The N-acylation of an indazole involves the deprotonation of the ring nitrogen, followed by nucleophilic attack on an acylating agent like ethyl chloroformate. The solvent's properties can stabilize intermediates and influence the reactivity of the base used.
Research into the N-alkylation and N-acylation of indazoles reveals that polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (B109758) (DCM) are commonly employed. beilstein-journals.orgiucr.org
Dimethylformamide (DMF) is often used in reactions that may require equilibration to favor the thermodynamically more stable N-1 isomer. beilstein-journals.orgnih.gov
Tetrahydrofuran (THF) is another suitable solvent, particularly when strong bases like potassium tert-butoxide are used, which can drive high N-1 regioselectivity. beilstein-journals.orgnih.gov
Dichloromethane (DCM) is effective for reactions run at lower temperatures, for instance, during the introduction of a Boc-carboxylate group, which is analogous to the ethyl carboxylate group. iucr.org
Temperature control is equally crucial. The N-acylation of a related compound, 3-amino-5-bromo-1H-indazole, with Boc anhydride (a carboxylate source) is initiated at a low temperature (0°C or 273 K) and then allowed to warm to room temperature. iucr.org This initial cooling helps to control the reaction's exothermicity and prevent side reactions. In other syntheses, such as Suzuki couplings of related bromoindazoles, higher temperatures of around 80°C are used to drive the reaction to completion. mdpi.com Fischer esterification to produce a related indazole ester is performed by refluxing in ethanol at 90°C. researchgate.nettandfonline.com This demonstrates that the optimal temperature is highly dependent on the specific reaction being performed.
Table 2: Solvent and Temperature Conditions in Related Indazole Syntheses
| Reaction Type | Solvent | Temperature | Compound Class | Reference |
| N-acylation (Boc) | Dichloromethane (DCM) | 0°C to Room Temp. | 3-Amino-5-bromo-1H-indazole | iucr.org |
| N-alkylation | Dimethylformamide (DMF) | Room Temp. to 50°C | 1H-Indazole | beilstein-journals.orgnih.gov |
| N-alkylation | Tetrahydrofuran (THF) | Room Temp. to 50°C | 1H-Indazole | beilstein-journals.orgnih.gov |
| Suzuki Coupling | Dimethoxyethane (DME) / Water | 80°C | 5-Bromo-1-ethyl-1H-indazole | mdpi.com |
| Fischer Esterification | Ethanol (EtOH) | 90°C (Reflux) | 5-Bromoindazole-3-carboxylic acid | researchgate.nettandfonline.com |
This table summarizes reaction conditions for various transformations on the indazole core, illustrating the impact of solvent and temperature on different synthetic steps.
Reactivity and Transformations of Ethyl 5 Bromoindazole 1 Carboxylate
Reactions at the Bromine Substituent (C5-Position)
The bromine atom at the C5-position of the indazole ring is amenable to various substitution reactions, most notably those catalyzed by palladium. These transformations are crucial for the synthesis of a wide array of functionalized indazole derivatives with potential applications in medicinal chemistry and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For Ethyl 5-bromoindazole-1-carboxylate, these reactions provide an efficient means to modify the C5-position.
The Suzuki-Miyaura cross-coupling reaction is a widely used method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. rsc.orgacademie-sciences.fr This reaction has been successfully applied to 5-bromoindazoles to introduce various aryl and heteroaryl groups. nih.govresearchgate.net For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid has been investigated using different palladium catalysts. nih.govmdpi.com Studies have shown that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly effective catalyst for this transformation, leading to high yields of the coupled product in a relatively short reaction time. nih.govmdpi.com
Table 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid nih.govmdpi.com
| Entry | Pd Catalyst | Reaction Time | Yield of 5a |
| 1 | Pd(PPh₃)₄ | 4 h | 22% |
| 2 | Pd(PPh₃)₂Cl₂ | 4 h | 35% |
| 3 | Pd(PCy₃)₂ | 3 h | 41% |
| 4 | Pd(dppf)Cl₂ | 2 h | 84% |
The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse range of 5-substituted indazoles, which are prevalent in biologically active molecules. nih.gov The reaction conditions can be optimized by screening different catalysts, bases, and solvents to achieve the desired outcome. rsc.orgacademie-sciences.fr
The Sonogashira cross-coupling reaction is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. rsc.orgnih.gov This reaction provides a direct route to introduce alkynyl moieties onto the indazole scaffold, which are valuable functionalities in medicinal chemistry and materials science. nih.govhovione.com The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups. nih.gov While specific examples for this compound are not detailed in the provided results, the general applicability of the Sonogashira reaction to aryl bromides makes it a highly relevant transformation for this substrate. researchgate.netresearchgate.net
The Stille cross-coupling reaction involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org This method is known for its versatility, as a wide variety of organic groups can be transferred from the organotin reagent. libretexts.org The reaction is generally tolerant of many functional groups, making it a valuable tool in complex molecule synthesis. libretexts.orgnih.gov Although the toxicity of organotin reagents is a drawback, the Stille coupling remains a significant method for C-C bond formation. organic-chemistry.org The reactivity of aryl bromides in Stille couplings suggests that this compound would be a suitable substrate for this transformation. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a powerful alternative to traditional methods of C-N bond formation. wikipedia.orgrtu.lv This methodology has been successfully applied to the synthesis of various N-aryl indazole derivatives. For example, the amination of bromoindazoles has been used to install amine substituents, which are key components in many pharmacologically active compounds. tandfonline.comnih.gov
Nucleophilic Aromatic Substitution Reactions
While palladium-catalyzed reactions are predominant, nucleophilic aromatic substitution (SNA_r) can also occur at the C5-position of the indazole ring, particularly if the ring is activated by electron-withdrawing groups. However, these reactions often require harsh conditions and may have a more limited scope compared to cross-coupling methods. nih.gov For this compound, the ethyl carboxylate group at N1 does provide some electron-withdrawing character, which could potentially facilitate SNA_r reactions with strong nucleophiles under specific conditions.
Reduction of the Aryl Bromide
The bromine atom at the C5 position of the indazole ring can be removed through various reductive dehalogenation methods. While specific studies on the direct reduction of the aryl bromide in this compound are not extensively detailed in the provided search results, general principles of aryl bromide reduction can be applied. Catalytic hydrogenation is a common method for this transformation.
A related transformation, though not a direct reduction, is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the substitution of the bromine atom with a variety of organic groups, including aryl and heteroaryl moieties. For instance, 5-bromo-1-ethyl-1H-indazole has been successfully coupled with N-Boc-2-pyrroleboronic acid using a palladium catalyst like Pd(dppf)Cl2. mdpi.comnih.govresearchgate.net
Transformations at the Ester Moiety (C1-Carboxylate)
The ethyl carboxylate group at the N1 position is susceptible to a range of nucleophilic acyl substitution reactions.
Hydrolysis to Corresponding Carboxylic Acids
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgsavemyexams.com Basic hydrolysis, also known as saponification, is typically irreversible and involves the use of a base like sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. libretexts.orgmnstate.edu Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org
For example, the hydrolysis of ethyl ester 161 to carboxylic acid 162 was achieved using aqueous sodium hydroxide. rtu.lv Similarly, the hydrolysis of esters to reform the carboxylic acid and alcohol can be accomplished with dilute acid or alkali. savemyexams.com
Transesterification Reactions
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is a fundamental process in organic synthesis. libretexts.org
Reduction of the Ester Group to Alcohols
The ester group can be reduced to a primary alcohol. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for this transformation. harvard.edu The reaction proceeds through a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, leading to an aldehyde intermediate that is further reduced to the alcohol. libretexts.org Sodium borohydride, often in combination with metal salts like lithium halides or aluminum chloride, can also be employed for the reduction of heterocyclic carboxylic esters to their corresponding alcohols. google.com The choice of reducing agent can be crucial; for instance, borane (B79455) is effective for reducing carboxylic acids in the presence of esters. harvard.edu
Reactivity of the Indazole Nitrogen Atoms (N1 and N2)
The indazole ring contains two nitrogen atoms, N1 and N2, which can both be sites for further functionalization.
Further N-Functionalization (e.g., N-Alkylation, N-Acylation)
Alkylation of the indazole ring can occur at either the N1 or N2 position, often leading to a mixture of regioisomers. The ratio of these isomers can be influenced by the reaction conditions. For example, the alkylation of 5-bromo-1H-indazole with ethyl bromide in the presence of cesium carbonate yielded a mixture of 1-ethyl and 2-ethyl isomers. mdpi.comnih.gov Similarly, N-alkylation of indazoles with alkyl halides under basic conditions (K2CO3 in DMF) has been shown to produce both N1 and N2 regioisomers. dergipark.org.tr
Acylation reactions can also occur at the nitrogen atoms. For instance, 5-bromo-1H-indazole can be acylated with reagents like tert-butoxycarbonyl anhydride (B1165640) (Boc2O) to introduce a Boc protecting group at the N1 position. nih.gov
Coordination Chemistry Potential of Indazole Nitrogens
The indazole core possesses two nitrogen atoms, N1 and N2, each with distinct electronic properties that dictate their reactivity. In this compound, the N1 position is acylated with an ethyl carboxylate group. This modification significantly influences the coordination potential of the indazole system.
The lone pair of electrons on the N2 nitrogen is available for coordination with metal centers, allowing the indazole to function as a Lewis base. The presence of the electron-withdrawing ethyl carboxylate group at N1 modulates the electron density of the entire ring system, including the N2 atom. Research on analogous compounds, such as methyl 5-bromo-1H-indazole-3-carboxylate, has provided insight into this behavior. Studies have suggested that a chelation mechanism can occur, where the N2-nitrogen and an oxygen atom from a substituent at the C3 position can coordinate simultaneously with a metal cation. beilstein-journals.org For instance, in the presence of a cesium cation (Cs+), a chelate can form that directs the regioselectivity of alkylation reactions. beilstein-journals.org This demonstrated ability to form a coordinated complex highlights the potential of the N2 nitrogen in this compound to act as a ligand in organometallic chemistry, potentially directing the outcome of catalytic transformations.
Reactions Involving Other Positions of the Indazole Ring
Beyond the nitrogen atoms, the carbocyclic and pyrazole (B372694) rings of the indazole nucleus offer several sites for functionalization. The electronic nature of the indazole system, modified by the N1-ethyl carboxylate and the C5-bromo substituents, governs the regioselectivity of these reactions.
C3-Functionalization of Indazole-1-carboxylates
The C3 position of the indazole ring is a key site for synthetic modification. For N1-protected indazoles, including N1-carboxylates, this position is relatively electron-deficient but can be functionalized through various strategies.
One common approach is halogenation . The introduction of a halogen atom at C3 serves as a valuable synthetic handle for subsequent cross-coupling reactions. chim.it For example, N-bromosuccinimide (NBS) is widely used for the regioselective bromination of the C3 position under various conditions. chim.it Similarly, iodination at the C3 position can be achieved. In a related compound, 5-bromoindazole was protected with a tert-butoxycarbonyl (Boc) group at N1, and subsequent treatment with potassium hydroxide and iodine led to the formation of tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate. google.com Electrophilic fluorination at the C3 position has also been demonstrated using reagents like Selectfluor. nih.gov
Once halogenated, the C3 position can participate in numerous metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions, such as Suzuki, Stille, and Negishi couplings, allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. chim.itresearchgate.net This two-step sequence of halogenation followed by cross-coupling is a powerful strategy for building molecular complexity from the indazole scaffold. researchgate.net
C7-Functionalization and Regioselectivity Considerations
Functionalization at the C7 position of the indazole ring is notoriously challenging due to both steric hindrance from the fused ring system and the inherent reactivity of other positions like C3. mdpi.com Achieving C7 regioselectivity often requires specific catalytic systems or the presence of directing groups.
Recent advances in C-H activation have enabled the direct functionalization of the C7 position. Palladium-catalyzed C7-arylation of indazoles has been reported using iodoaryls as the coupling partner. These reactions often require a specific combination of a palladium catalyst, such as Pd(OAc)₂, a ligand like 1,10-phenanthroline, and a base in a high-boiling solvent. researchgate.net The development of these methods has opened a direct route to C7-functionalized indazoles, which were previously difficult to access.
Similarly, C7-oxidative alkenylation has been achieved without the need for a directing group. The use of a Pd(OAc)₂ catalyst with an oxidant like Ag₂CO₃ has been shown to promote the regioselective alkenylation at the C7 position of certain substituted 1H-indazoles. mdpi.com The success of these reactions is highly dependent on the substrate and reaction conditions, as functionalization at other positions can compete. The development of one-pot procedures that allow for sequential functionalization, such as a Suzuki-Miyaura reaction at another position followed by a C7-arylation, further expands the synthetic utility of these methods for creating complex, multi-substituted indazoles. researchgate.net
Spectroscopic Characterization and Structural Analysis of Ethyl 5 Bromoindazole 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR for Proton Environment Analysis
A ¹H NMR spectrum of Ethyl 5-bromoindazole-1-carboxylate would be anticipated to show distinct signals corresponding to the aromatic protons on the indazole ring and the protons of the ethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring portion of the indazole core. The ethyl group would be expected to show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would provide essential information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group would be identifiable. The carbon atom attached to the bromine would also exhibit a characteristic chemical shift.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Isomer Assignment
Two-dimensional NMR techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between the aromatic protons and within the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which would be critical for confirming the position of the ethyl carboxylate group at N-1 and the bromine atom at C-5.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band would be anticipated for the carbonyl (C=O) stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. Other expected bands would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations from the aromatic ring, and C-N stretching vibrations. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would provide the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula (C₁₀H₉BrN₂O₂). The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one bromine atom due to its nearly equal abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation Pattern Analysis for Structural Confirmation
Detailed experimental data outlining the fragmentation pattern of this compound under mass spectrometry is not available in published scientific literature. While general fragmentation behaviors for related classes of compounds, such as esters and aromatic bromine-containing molecules, are well-established, specific data for this particular indazole derivative is absent. A theoretical analysis would predict potential fragmentation pathways, including the loss of the ethoxycarbonyl group, cleavage of the ethyl group, and elimination of a bromine radical. However, without experimental mass spectra, a definitive fragmentation map and the relative abundances of fragment ions cannot be provided.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial information regarding its solid-state conformation, including unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions, remains undetermined. While crystallographic data for analogous structures, such as tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, are available, these cannot be directly extrapolated to confirm the precise three-dimensional arrangement of this compound.
The absence of this fundamental characterization data highlights a gap in the scientific understanding of this specific isomer of ethyl bromoindazole carboxylate and underscores the need for further experimental investigation to fully elucidate its chemical properties.
Computational Chemistry and Theoretical Studies on Ethyl 5 Bromoindazole 1 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a important tool in computational chemistry for investigating the electronic structure and reactivity of organic molecules. By calculating the electron density, DFT methods can predict a variety of molecular properties, offering a window into the molecule's behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
In studies of related indazole derivatives, such as certain 5-substituted indazole carboxamides, DFT calculations have been employed to determine their frontier orbital energies. nih.govrsc.org For instance, a series of indazole derivatives subjected to DFT calculations using the B3LYP/6-31G(d,p) basis set revealed a range of HOMO-LUMO gaps. nih.govrsc.org These calculations help in understanding how different substituents on the indazole ring influence the electronic properties. nih.govrsc.org While specific values for Ethyl 5-bromoindazole-1-carboxylate are not available, it is anticipated that the presence of the bromine atom and the ethyl carboxylate group would modulate the electronic distribution and thus the HOMO-LUMO gap.
The electronic properties of a molecule can be further described by various global reactivity descriptors calculated from the HOMO and LUMO energies:
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |
| Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the electrophilic character of a molecule. |
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies.
These parameters, when calculated for this compound, would provide a quantitative measure of its reactivity and electronic character.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface.
In MEP analysis, different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
Green: Regions of neutral electrostatic potential.
For indazole derivatives, MEP studies have shown that the nitrogen atoms of the indazole ring and the oxygen atoms of carbonyl groups are typically electron-rich (red or yellow regions), making them likely sites for interaction with electrophiles or for hydrogen bonding. nih.govrsc.orgtandfonline.comresearchgate.net Conversely, the hydrogen atoms attached to the aromatic ring and the ethyl group would exhibit a more positive potential (blue regions). nih.govrsc.orgtandfonline.comresearchgate.net A theoretical MEP analysis of this compound would likely reveal a similar pattern, with the N2 nitrogen and the carbonyl oxygen of the ester group being the primary centers for nucleophilic character.
Mechanistic Elucidation via Computational Modeling
Computational modeling is instrumental in unraveling the mechanisms of chemical reactions, providing insights into reaction pathways and the structures of transient intermediates and transition states.
The alkylation of indazoles is a reaction of significant synthetic interest, often leading to a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov The regioselectivity of this reaction is influenced by factors such as the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.gov
Computational studies on the alkylation of a closely related compound, methyl 5-bromo-1H-indazole-3-carboxylate, have provided valuable mechanistic insights. beilstein-journals.orgresearchgate.netbeilstein-journals.org DFT calculations have been used to explore the reaction pathways leading to both N1 and N2 alkylation. beilstein-journals.orgresearchgate.netbeilstein-journals.org These studies suggest that the relative stability of the N1 and N2 anions, as well as the transition states leading to the final products, dictates the regiochemical outcome. beilstein-journals.orgresearchgate.netbeilstein-journals.org
For instance, in the presence of certain bases like sodium hydride, the reaction may proceed through different transition states, with their relative energies determining the major product. nih.gov The presence of substituents can also influence the charge distribution on the nitrogen atoms of the indazole ring, thereby affecting their nucleophilicity and the regioselectivity of the alkylation. beilstein-journals.orgnih.gov A computational analysis of this compound would be expected to show similar trends, with the electronic effects of the bromo and ethyl carboxylate groups playing a key role in directing the alkylation.
Computational modeling is also crucial for understanding the role of catalysts in chemical reactions. By modeling the interaction of the substrate and reagents with the catalyst, it is possible to identify the key transition states and intermediates in the catalytic cycle.
While specific studies on catalytic reactions involving this compound are scarce, research on related indazole systems provides a framework for how such analyses are conducted. mit.edu For example, in copper-catalyzed reactions of indazoles, DFT calculations have been used to elucidate the structure of the transition states and explain the observed enantioselectivity. mit.edu These calculations can reveal non-covalent interactions between the substrate, catalyst, and reagents that stabilize a particular transition state, leading to the preferential formation of one product isomer.
A theoretical study of a catalytic reaction involving this compound would involve locating the transition states for the key steps of the reaction, such as oxidative addition, migratory insertion, and reductive elimination in the case of cross-coupling reactions. The calculated activation energies for these steps would provide a quantitative understanding of the reaction mechanism and the factors controlling its efficiency and selectivity.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural characterization of molecules. Furthermore, conformational analysis can identify the most stable three-dimensional arrangement of the atoms in a molecule.
For this compound, computational methods could be used to predict its 1H and 13C NMR spectra. acs.org By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to estimate their chemical shifts. acs.org These predicted spectra can then be compared with experimental data to confirm the structure of the compound.
Applications of Ethyl 5 Bromoindazole 1 Carboxylate in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The strategic placement of the bromine atom at the 5-position and the ethyl carboxylate group at the 1-position of the indazole ring provides multiple avenues for chemical modification. This versatility allows for the systematic construction of diverse molecular architectures.
Precursor for Diverse Indazole-Based Chemical Libraries
Ethyl 5-bromoindazole-1-carboxylate is a key starting material for generating extensive libraries of indazole derivatives. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents. For instance, the Suzuki-Miyaura cross-coupling reaction has been effectively employed to synthesize novel pyrrolyl and thiophenyl indazoles by coupling 5-bromo-1-ethyl-1H-indazole with different boronic acids. nih.govresearchgate.net This methodology facilitates the production of indazole-based heteroaryl compounds, which are prevalent in biologically active molecules. researchgate.netmdpi.com
A study on the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid highlighted the efficiency of using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] as a catalyst, leading to high yields of the desired coupling product. nih.gov This approach has been extended to a variety of N- and C-3 substituted 5-bromoindazoles, demonstrating its versatility in creating a diverse set of molecules. researchgate.netmdpi.com
Furthermore, Negishi coupling reactions have been utilized to functionalize the indazole scaffold at its various growth vectors. acs.orgnih.gov This has been demonstrated through the creation of a combinatorial library by reacting different bromo-indazoles with a range of in situ formed organozinc reagents, showcasing the potential to introduce C(sp3)-rich fragments. acs.orgnih.gov
The following table summarizes the conditions for the Suzuki-Miyaura cross-coupling reaction of a related compound, 5-bromo-1-ethyl-1H-indazole, with N-Boc-2-pyrroleboronic acid using different palladium catalysts. nih.govmdpi.com
| Entry | Palladium Catalyst | Reaction Time | Yield of 5a |
| 1 | Pd(PPh3)4 | 4 h | 22% |
| 2 | Pd(dppf)Cl2 | 2 h | 84% |
Data sourced from a study on the synthesis of novel pyrrolyl and thiophenyl indazoles. nih.govmdpi.com
Intermediate in the Synthesis of Complex Heterocyclic Systems
Beyond its use in library synthesis, this compound is a crucial intermediate for constructing more intricate heterocyclic systems. The bromo-indazole core can be elaborated through various synthetic transformations to build fused ring systems and other complex architectures. For example, Fischer esterification of 5-bromoindazole-3-carboxylic acid with anhydrous ethanol (B145695) in the presence of sulfuric acid yields the corresponding ethyl ester, which can then be used in further synthetic steps. tandfonline.com
The reactivity of the bromine atom allows for its displacement or participation in coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the assembly of complex molecules. These transformations are instrumental in the synthesis of compounds with potential therapeutic applications, such as kinase inhibitors for cancer treatment. rsc.org
Development of Novel Organic Materials and Ligands
The inherent properties of the indazole ring system, such as its aromaticity and ability to engage in hydrogen bonding and π-π stacking interactions, make it an attractive component for the design of new organic materials and ligands.
Integration into Polymeric Architectures
The bifunctional nature of this compound, with its reactive bromine atom and ester group, presents opportunities for its incorporation into polymeric structures. While direct research on the integration of this specific compound into polymers is not extensively documented, the functional handles it possesses are well-suited for polymerization reactions. For instance, the bromine atom can be converted into other functional groups that can participate in step-growth or chain-growth polymerization. The development of dye-doped liquid crystal polymers that self-assemble into cholesteric mesophases is an area where such tailored monomers could find application. mdpi.com
Ligand Design for Organometallic Catalysis
The indazole scaffold is a valuable component in the design of ligands for organometallic catalysis. The nitrogen atoms of the indazole ring can coordinate to metal centers, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting ligand. This allows for the development of catalysts with enhanced activity, selectivity, and stability.
For example, ferrocene-based ancillary ligands have been shown to be effective in the palladium-catalyzed cross-coupling of electron-deficient heterocycles. uzh.ch The principles of ligand design using indazole-containing structures can be applied to develop novel catalysts for a wide range of organic transformations. The ability to systematically modify the indazole core, starting from precursors like this compound, is crucial for creating tailored ligands for specific catalytic applications.
Future Research Directions in Ethyl 5 Bromoindazole 1 Carboxylate Chemistry
Exploration of Novel and Green Synthetic Methodologies
The synthesis of functionalized indazoles is a cornerstone of many drug discovery programs. For ethyl 5-bromoindazole-1-carboxylate, future research will likely prioritize the development of synthetic routes that are not only high-yielding but also align with the principles of green chemistry.
Furthermore, the principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of safer solvents, minimizing waste, and employing catalytic methods. Future methodologies could explore:
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. cphi-online.com The application of flow technology, particularly for potentially hazardous reactions or for precise control over reaction parameters, could lead to cleaner and more efficient syntheses of this compound and its derivatives. cphi-online.com
Biocatalysis: The use of enzymes as catalysts is a hallmark of green chemistry. cphi-online.com Future research could investigate enzymatic approaches for the synthesis or derivatization of the indazole core, offering high selectivity under mild conditions.
Alternative Coupling Strategies: While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are powerful tools, research into more sustainable catalyst systems, such as those based on more abundant and less toxic metals, is an active area. mdpi.comresearchgate.netrsc.org
A comparison of catalysts used in Suzuki coupling reactions of related bromoindazoles highlights the ongoing optimization in this area:
| Catalyst | Reaction Time | Yield | Reference |
| Pd(PPh₃)₄ | 4 h | 22% | researchgate.net |
| [Pd(dppf)Cl₂] | 2 h | High | researchgate.net |
| Pd(PCy₃)₂ | - | Modest | researchgate.net |
Discovery of Unprecedented Reactivity Patterns
The bromine atom at the C-5 position and the ethyl carboxylate group at the N-1 position are key functional handles that dictate the reactivity of this compound. While its use in Suzuki cross-coupling reactions to form C-C bonds is established for related compounds, there is significant scope for exploring new reactivity patterns. mdpi.comresearchgate.net
Future research will likely delve into:
Diverse Cross-Coupling Reactions: Beyond the Suzuki reaction, exploring other palladium-catalyzed reactions such as Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C triple bonds), and Heck coupling could yield a diverse array of novel indazole derivatives.
Metal-Free Reactions: Developing metal-free coupling and functionalization reactions would be a significant advancement in terms of cost and sustainability.
Reactivity of the Indazole Core: The indazole ring system itself can participate in various transformations. Investigating reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAAr), and cycloadditions could uncover novel pathways to complex molecular scaffolds. The reactivity of the bromoindazole core is comparable to bromoindoles, which undergo nucleophilic substitution. mdpi.com
Computational Studies: Density Functional Theory (DFT) and other computational methods can be powerful tools to predict the reactivity of different sites on the molecule, guiding experimental design and uncovering non-obvious reaction pathways. rsc.org
An example of a known reaction is the Fischer esterification of 5-bromoindazole-3-carboxylic acid with ethanol (B145695) to yield the corresponding ethyl ester, a structural isomer of the title compound. tandfonline.comresearchgate.net This highlights the accessibility of the ester functionality, which can be further transformed.
Scale-Up and Industrial Synthesis Considerations
The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For this compound, a key consideration is the development of a robust, cost-effective, and safe manufacturing process.
Key factors for industrial synthesis include:
Process Optimization: This involves a thorough investigation of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize the formation of impurities.
Isomer Separation: As mentioned, the formation of N-1 and N-2 isomers is a significant hurdle. Developing scalable purification techniques or, ideally, a highly regioselective synthesis is crucial for industrial viability. mdpi.comgoogle.com
Safety and Environmental Impact: A comprehensive assessment of the hazards associated with all reagents, intermediates, and solvents is necessary. The implementation of green technologies like flow chemistry can significantly improve the safety profile of the manufacturing process. cphi-online.com
Cost of Goods: The cost of starting materials, reagents, and catalysts is a major driver in industrial synthesis. Research into using less expensive starting materials and developing highly efficient catalytic cycles is paramount.
The development of a scalable synthesis for indazole-based active pharmaceutical ingredients often requires tackling challenges in process development and manufacturing to ensure a reliable and cost-effective supply. cphi-online.com
Q & A
Q. What are the established synthetic routes for Ethyl 5-bromoindazole-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A common approach involves bromination of indazole precursors followed by esterification. For example, reaction of 5-bromoindazole with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–5°C yields the target compound .
- Key Variables : Temperature control (<5°C) minimizes side reactions (e.g., hydrolysis). Solvent choice (e.g., dichloromethane or THF) affects solubility and reactivity.
- Data Table :
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | 5-Bromoindazole, ethyl chloroformate, triethylamine, DCM, 0°C | 72–78 | ≥95% |
| Pd-Catalyzed Coupling | Ethyl indazole-1-carboxylate, Br₂, Pd(PPh₃)₄, DMF, 80°C | 65–70 | ≥90% |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing N1 vs. N2 carboxylation). For example, the ester carbonyl signal appears at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ (e.g., m/z 283.98 for C₁₀H₈BrN₂O₂⁺).
- HPLC : Quantifies purity and monitors degradation under storage (e.g., C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and frontier orbitals to predict sites for electrophilic substitution. For instance:
- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., C5 bromine enhances electrophilicity at C4/C7 positions).
- Activation Energy Barriers : Compare pathways for Suzuki-Miyaura coupling at C5 vs. C7 .
- Validation : Correlate computed data with experimental XRD or kinetic studies .
Q. What strategies mitigate contradictory data in catalytic coupling reactions involving this compound?
- Methodological Answer : Discrepancies in yields or byproduct profiles often arise from:
- Catalyst Deactivation : Trace moisture or oxygen degrades Pd catalysts. Use glovebox conditions or molecular sieves.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote side reactions. Screen solvents using Design of Experiments (DoE) .
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature > ligand choice) in reaction optimization .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in this compound derivatives?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs (e.g., replacing Br with -CF₃ or -CN) and assay for kinase inhibition.
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify binding motifs in target proteins (e.g., EGFR or Aurora kinases) .
- Data Table :
| Derivative | IC₅₀ (nM) EGFR | LogP | Solubility (µM) |
|---|---|---|---|
| 5-Bromo | 12.3 | 2.1 | 45 |
| 5-Trifluoromethyl | 8.9 | 2.8 | 28 |
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
